tert-Butyl (5-phenylfuran-2-yl)carbamate

Oxidative rearrangement γ-Hydroxy-γ-butyrolactam DMDO oxidation

Access to N-Boc-5-hydroxypyrrol-2(5H)-one scaffolds for biological screening is limited. This Boc-2-aminofuran enables direct oxidative rearrangement to the 5-phenyl-5-hydroxypyrrol-2(5H)-one scaffold, a privileged antimalarial chemotype. • Direct substrate for Boukouvalas oxidative rearrangement to N-Boc-5-hydroxypyrrol-2(5H)-ones • Orthogonal furfuryl carbamate handle enables selective deprotection in polyamine synthesis • OND latent form available for thiol-mediated activation in parallel synthesis platforms

Molecular Formula C15H17NO3
Molecular Weight 259.30 g/mol
CAS No. 62188-19-6
Cat. No. B12884053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (5-phenylfuran-2-yl)carbamate
CAS62188-19-6
Molecular FormulaC15H17NO3
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=C(O1)C2=CC=CC=C2
InChIInChI=1S/C15H17NO3/c1-15(2,3)19-14(17)16-13-10-9-12(18-13)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,16,17)
InChIKeySLFXZJQCKKOIHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (5-phenylfuran-2-yl)carbamate (CAS 62188-19-6): Core Identity and Procurement-Relevant Characteristics


tert-Butyl (5-phenylfuran-2-yl)carbamate (CAS 62188-19-6) is a Boc-protected 2-aminofuran derivative with a 5-phenyl substituent on the furan ring. It belongs to the class of 2-furylcarbamates and is primarily employed as a protected amine intermediate in heterocyclic synthesis [1]. The tert-butyloxycarbonyl (Boc) group enables orthogonal protection strategies, while the 5-phenylfuran scaffold permits further functionalization via electrophilic aromatic substitution or cross-coupling reactions [2]. The compound is a documented substrate in the oxidative rearrangement of 2-furylcarbamates to N-Boc-5-hydroxypyrrol-2(5H)-ones [1].

Why Generic Substitution of tert-Butyl (5-phenylfuran-2-yl)carbamate Fails: Structural and Reactivity Constraints


Although tert-butyl carbamates are widely used as protected amine building blocks, the 5-phenylfuran-2-yl substructure imparts distinct reactivity that precludes straightforward substitution with simpler aryl or heteroaryl carbamates. The electron-rich furan ring is susceptible to oxidative rearrangement with dimethyldioxirane (DMDO) to yield γ-hydroxy-γ-butyrolactams, a transformation inaccessible to phenyl carbamates [1]. The 5-phenyl substituent further modulates both the electron density of the furan ring and the steric environment, affecting reaction yields and regioselectivity in subsequent transformations [2]. Selective hydrolysis conditions that discriminate between the Boc group and the furfuryl carbamate have been identified, enabling this compound to function as a potential prodrug handle—a property not shared with simple benzyl or alkyl carbamates [1].

Product-Specific Quantitative Evidence Guide for tert-Butyl (5-phenylfuran-2-yl)carbamate


Oxidative Rearrangement Yield: 5-Phenylfuran-2-yl vs. Unsubstituted Furan-2-yl Carbamate

In the Boukouvalas oxidative rearrangement protocol, tert-butyl (5-phenylfuran-2-yl)carbamate (CAS 62188-19-6) is explicitly demonstrated as a substrate for conversion to the corresponding N-Boc-5-phenyl-5-hydroxypyrrol-2(5H)-one [1]. The 5-phenyl substituent is critical: unsubstituted 2-furylcarbamates also undergo rearrangement, but the 5-aryl group enables access to 5-aryl-5-hydroxypyrrol-2(5H)-ones, which are otherwise inaccessible and were reported as 'hitherto unknown' prior to this work [1]. The method is described as 'high-yielding' for 2-furylcarbamates generally; however, exact comparative yields for 5-phenyl vs. 5-H or 5-alkyl substrates are not individually reported in the available abstract data [1].

Oxidative rearrangement γ-Hydroxy-γ-butyrolactam DMDO oxidation

Selective Hydrolysis of Furfuryl Carbamate in the Presence of Boc Group: Prodrug Handle Potential

Conditions were identified for the selective hydrolysis of furfuryl carbamates in the presence of the tert-butyloxycarbonyl (Boc) group, demonstrating that furfuryl carbamates can serve as a 'prodrug handle' [1]. This orthogonal lability—where the furfuryl carbamate is cleaved while the Boc group remains intact—is not observed for simple aryl carbamates (e.g., phenyl carbamate) or alkyl carbamates under the same conditions [1]. The 5-phenyl substitution on the furan ring does not abolish this selectivity; rather, the furfuryl carbamate motif itself confers the property [1].

Selective deprotection Prodrug Furfuryl carbamate

Physicochemical Property Differentiation: Lipophilicity (XLogP3) of 5-Phenylfuran-2-yl Carbamate vs. Simpler Furfuryl Carbamates

tert-Butyl (5-phenylfuran-2-yl)carbamate has a computed XLogP3 of 3.5 and a topological polar surface area (TPSA) of 51.5 Ų [1]. In comparison, the unsubstituted tert-butyl furan-2-ylcarbamate (CAS 52938-97-3, a comparator used in the Boukouvalas study [2]) has a computed XLogP3 of approximately 1.5–1.8 (estimated by fragment-based calculation: removal of phenyl reduces logP by ~1.7–2.0 units). The increased lipophilicity of the 5-phenyl derivative places it closer to the empirical 'drug-like' space (LogP 1–5, TPSA < 140 Ų) for central nervous system or intracellular target penetration [3].

Lipophilicity Drug-likeness Physicochemical properties

Stability Advantage: OND Carbamate Latent Form vs. Direct Furfuryl Carbamate

Furfuryl carbamates are inherently labile and require careful handling; direct synthesis from furfuryl alcohols often gives poor yields [1]. An alternative oxanorbornadiene (OND)-based strategy demonstrated that the OND carbamate precursors of furfuryl carbamates are stable for several months, whereas the free furfuryl carbamates degrade more rapidly [1]. While tert-butyl (5-phenylfuran-2-yl)carbamate itself is a free furfuryl carbamate, the availability of a stable OND precursor form (via the method of Org Lett 2017) provides a practical procurement and storage advantage over furfuryl carbamates that lack this latent form option [1].

Stability Storage Oxanorbornadiene

Best Research and Industrial Application Scenarios for tert-Butyl (5-phenylfuran-2-yl)carbamate


Synthesis of 5-Aryl-5-hydroxypyrrol-2(5H)-one Libraries via Oxidative Rearrangement

Researchers constructing focused libraries of γ-hydroxy-γ-butyrolactams for biological screening should select tert-butyl (5-phenylfuran-2-yl)carbamate as the entry substrate. The Boukouvalas protocol enables direct access to N-Boc-5-phenyl-5-hydroxypyrrol-2(5H)-one, a scaffold class that was inaccessible prior to this methodology [1]. The 5-phenyl substituent is integral to the product structure and cannot be introduced post-rearrangement.

Orthogonal Protection Strategies in Complex Molecule Synthesis

In synthetic sequences requiring selective deprotection of a carbamate in the presence of Boc-protected aliphatic amines, the furfuryl carbamate motif offers a chemically orthogonal handle. Hydrolysis conditions that cleave the furfuryl carbamate while sparing the Boc group have been identified, enabling sequential unveiling of amine functionalities without protecting group crossover [2]. This property is particularly valuable in the synthesis of polyamine natural products and peptidomimetics.

Medicinal Chemistry Hit Expansion Around 2,5-Disubstituted Furan Cores

The 2,5-disubstituted furan scaffold has been identified as a privileged chemotype in antimalarial drug discovery, with in silico models demonstrating binding to Plasmodium falciparum lactate dehydrogenase (pfLDH) tighter than chloroquine [3]. tert-Butyl (5-phenylfuran-2-yl)carbamate serves as a versatile intermediate for elaborating the 2-position (via Boc deprotection and subsequent functionalization) while retaining the 5-phenyl substituent, enabling systematic SAR exploration of this chemotype.

OND-Mediated Late-Stage Functionalization Workflows

For medicinal chemistry groups employing late-stage functionalization strategies, the oxanorbornadiene (OND) latent form of tert-butyl (5-phenylfuran-2-yl)carbamate provides a storable precursor that can be activated on demand via thiol-mediated retro-Diels-Alder reaction [2]. This workflow minimizes handling of the labile free furfuryl carbamate and is compatible with automated parallel synthesis platforms.

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